molecular formula C27H28N2O5 B12763799 3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate CAS No. 104568-67-4

3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate

Cat. No.: B12763799
CAS No.: 104568-67-4
M. Wt: 460.5 g/mol
InChI Key: QPWRLXHOVLBKID-UHFFFAOYSA-N
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Description

3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate is a compound that belongs to the class of benzopyran derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which includes a benzopyran ring system substituted with nicotinoyloxyethyl and tetramethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate typically involves the esterification of nicotinic acid with a benzopyran derivative. One common method involves the reaction of nicotinic acid chloride with 3,4-dihydro-2,5,7,8-tetramethyl-2H-benzopyran-6-ol in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The nicotinoyloxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nicotinoyloxyethyl and tetramethyl groups enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

CAS No.

104568-67-4

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

2-[2,5,7,8-tetramethyl-6-(pyridine-3-carbonyloxy)-3,4-dihydrochromen-2-yl]ethyl pyridine-3-carboxylate

InChI

InChI=1S/C27H28N2O5/c1-17-18(2)24-22(19(3)23(17)33-26(31)21-8-6-13-29-16-21)9-10-27(4,34-24)11-14-32-25(30)20-7-5-12-28-15-20/h5-8,12-13,15-16H,9-11,14H2,1-4H3

InChI Key

QPWRLXHOVLBKID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCOC(=O)C3=CN=CC=C3)C)OC(=O)C4=CN=CC=C4)C

Origin of Product

United States

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